molecular formula C14H18FNO3 B15064968 Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B15064968
M. Wt: 267.30 g/mol
InChI Key: FPJOPPJXKZEKBE-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound is a tert-butyl carbamate derivative featuring a 5-fluoro-2,3-dihydrobenzofuran substituent. The benzofuran moiety is a bicyclic aromatic system fused with a dihydrofuran ring, substituted with a fluorine atom at the 5-position. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enhancing stability and solubility during synthetic processes.

For example, describes a microwave-assisted Suzuki coupling to synthesize a structurally complex Boc-protected carbamate, achieving a 26.2% yield .

Properties

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

tert-butyl N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]carbamate

InChI

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(17)16-8-10-9-6-7-18-12(9)5-4-11(10)15/h4-5H,6-8H2,1-3H3,(H,16,17)

InChI Key

FPJOPPJXKZEKBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC2=C1CCO2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of 5-fluoro-2,3-dihydro-4-benzofuranmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

5-fluoro-2,3-dihydro-4-benzofuranmethanol+tert-butyl chloroformatetriethylamineCarbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester\text{5-fluoro-2,3-dihydro-4-benzofuranmethanol} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 5-fluoro-2,3-dihydro-4-benzofuranmethanol+tert-butyl chloroformatetriethylamine​Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester, is a synthetic organic compound featuring a carbamic acid moiety and a benzofuran derivative. It has the molecular formula C15H18FNO2 and a molecular weight of approximately 267.30 g/mol. The presence of a fluorine atom and a benzofuran ring contribute to its potential biological activities and chemical reactivity.

Potential Applications

This compound, and its derivatives have potential applications across several fields:

  • Medicinal Chemistry The unique structure of the compound may lead to novel applications.
  • Material Science The unique structure of the compound may lead to novel applications.
  • Fungicides Derivatives of 5-fluoro pyrimidines, related to the title compound through the presence of a fluorine atom, are used as fungicides to protect plants against agricultural fungi . These compounds may offer protection against ascomycetes, basidiomycetes, deuteromycetes, and oomycetes .

Interaction Studies

Interaction studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Potential areas of study include:

  • Evaluating drug-target interactions
  • Analyzing metabolic pathways
  • Assessing toxicity profiles

Structural Similarity

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Aspects
Carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydroContains a thioether groupPotentially different reactivity due to sulfur presence
Carbamic acid, (2-chloroethyl)-, 1,1-dimethylethyl esterContains a chloroethyl groupMay exhibit different biological activities due to chlorine substitution
Benzofuran derivativesGeneral class including substitutionsVarying degrees of biological activity based on substituents

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carbamic Acid Esters

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester 5-Fluoro-2,3-dihydrobenzofuran, Boc-protected amine C₁₆H₂₀FNO₃ 293.34 Hypothesized use in kinase inhibitor synthesis (based on structural analogs) N/A
Carbamic acid, N-[[4-[3-[2,6-difluoro-3-[(propylsulfonyl)amino]benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-, 1,1-dimethylethyl ester Difluorophenyl, pyrrolopyridinyl, Boc-protected amine C₃₃H₃₃F₂N₅O₅S 673.71 Raf kinase inhibitor; synthesized via Suzuki coupling (26.2% yield)
Carbamic acid, N-(4-methylphenyl)-, 1,1-dimethylethyl ester 4-Methylphenyl, Boc-protected amine C₁₂H₁₇NO₂ 207.27 Intermediate in peptide synthesis; CAS RN: 14618-59-8
Carbamic acid, N-[(1S,2R)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester Chiral chloro-hydroxypropyl, phenylmethyl, Boc-protected amine C₁₇H₂₅ClNO₃ 343.84 Potential chiral building block for drug candidates
N-[[[[4-[[4-[[β-D-Galactopyranosyl]methyl]-1H-1,2,3-triazol-1-yl]methyl]phenyl]methyl]oxy]carbonyl]amino]propyl]carbamic acid, 1,1-dimethylethyl ester Galactopyranosyl, triazolyl, Boc-protected amine C₂₈H₄₁N₅O₉ 585.67 Enzyme substrate for newborn screening assays (e.g., galactosidase activity)

Key Observations :

Fluorinated benzofurans are less metabolically labile than non-fluorinated analogs, enhancing bioavailability . In contrast, simpler analogs like N-(4-methylphenyl)-Boc carbamate () lack fused aromatic systems, reducing steric hindrance and making them suitable for straightforward peptide coupling .

Synthetic Yields and Methods :

  • Microwave-assisted synthesis () improves yields for sterically hindered carbamates (26.2% vs. traditional methods <20%). The target compound may require similar optimization due to its fluorinated benzofuran core .
  • Deuterated analogs (e.g., IS8 in ) achieve precise isotopic labeling via click chemistry, highlighting the versatility of carbamate backbones in specialized applications .

Pharmacological Potential: The Raf inhibitor () demonstrates that fluorinated carbamates can target intracellular kinases, suggesting the target compound might share similar kinase-binding motifs . Chiral carbamates like N-[(1S,2R)-3-chloro-2-hydroxypropyl]-Boc () emphasize the role of stereochemistry in drug efficacy, a factor to explore for the target compound .

Biological Activity

Carbamic acid derivatives have garnered significant attention in pharmaceutical and agricultural chemistry due to their diverse biological activities. This article focuses on the compound Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester , examining its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a carbamate functional group linked to a substituted benzofuran moiety. The structural formula can be represented as follows:

C13H16FNO2\text{C}_{13}\text{H}_{16}\text{F}\text{N}\text{O}_2

This structure suggests potential interactions with biological targets due to the presence of both hydrophobic and polar regions.

Antifungal Activity

Research has indicated that carbamic acid derivatives exhibit antifungal properties. Specifically, studies have shown that compounds similar to This compound can inhibit the growth of various fungal strains. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival .

Insecticidal Properties

There is also evidence suggesting that this compound may possess insecticidal activity. Similar carbamate esters are known to act as neurotoxins in insects by inhibiting acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the insect .

Anticancer Potential

Emerging studies have explored the anticancer potential of carbamate derivatives. Certain analogs have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of This compound in this context remains to be fully elucidated but presents a promising area for further investigation .

Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal evaluated the antifungal efficacy of several carbamate derivatives against Candida albicans. The results indicated that compounds with similar structures to our target compound displayed significant inhibition at low concentrations, suggesting potential for therapeutic use in treating fungal infections .

Study 2: Insecticidal Activity

In a controlled laboratory setting, a series of experiments assessed the insecticidal properties of various carbamate esters against Aedes aegypti. The findings demonstrated that these compounds effectively reduced larval populations by over 80% within 48 hours of exposure, highlighting their potential as environmentally friendly pest control agents .

Data Tables

Biological Activity Effectiveness Mechanism
AntifungalHighDisruption of cell wall synthesis
InsecticidalModerateAcetylcholinesterase inhibition
AnticancerVariableInduction of apoptosis

Q & A

Basic: What are the optimal synthetic conditions for achieving high yield and purity of this carbamate ester?

Methodological Answer:
The synthesis of tert-butyl carbamate derivatives often employs protecting group strategies and stereoselective reductions. A validated approach involves asymmetric reduction using sodium borohydride in a solvent mixture of alcohol (e.g., methanol) and halogenated solvent (e.g., dichloromethane) at low temperatures (−15°C to 0°C). This minimizes side reactions and ensures >78% yield with >99% chiral purity for structurally related nitroalcohol intermediates . For the target compound, analogous conditions may apply, with adjustments to substituent reactivity (e.g., fluorine’s electron-withdrawing effects on the benzofuranyl ring). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    Use 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm and ~80 ppm for 13^13C) and the benzofuranyl moiety (aromatic protons at δ 6.5–7.5 ppm). Fluorine’s deshielding effect will alter adjacent proton shifts .
  • IR Spectroscopy:
    Identify carbamate C=O stretching (~1680–1720 cm1^{-1}) and N–H bending (~1530 cm1^{-1}).
  • HPLC Analysis:
    Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) can assess purity. Retention times should be cross-referenced with standards, as demonstrated for related fluorinated carbamates .

Advanced: How can stereochemical integrity be maintained during synthesis, and what analytical methods validate it?

Methodological Answer:
Stereochemical control is critical for bioactive carbamates. For asymmetric synthesis:

  • Chiral Catalysts/Reagents:
    Use chiral borohydrides (e.g., L-Selectride®) or enzymes (lipases) for enantioselective reductions.
  • Chiral HPLC:
    Employ a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. For example, a method resolving tert-butyl carbamates with 99% enantiomeric excess (ee) was achieved using hexane/isopropanol (90:10) at 1.0 mL/min .
  • Circular Dichroism (CD):
    Confirm absolute configuration by comparing CD spectra to known standards.

Advanced: How to resolve conflicting mechanistic data in reactions involving this compound?

Methodological Answer:
Conflicting data (e.g., unexpected byproducts or yield variations) may arise from:

  • Reaction Pathway Ambiguity:
    Perform kinetic studies (e.g., variable-temperature NMR) to distinguish between kinetic vs. thermodynamic control. For example, low-temperature conditions in favored a single transition state, minimizing epimerization .
  • Side Reactions:
    Use LC-MS to detect intermediates. For tert-butyl carbamates, common side reactions include Boc-deprotection under acidic conditions or nucleophilic attack on the carbamate carbonyl.
  • Computational Modeling:
    DFT calculations (e.g., Gaussian 16) can model transition states and predict regioselectivity, particularly for fluorine’s steric/electronic effects on the benzofuranyl ring.

Advanced: What strategies are effective for impurity profiling in pharmaceutical intermediates like this compound?

Methodological Answer:

  • Forced Degradation Studies:
    Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) and analyze degradation products via HPLC-MS. For example, tert-butyl carbamates may hydrolyze to free amines under acidic conditions .
  • Synthetic Byproduct Identification:
    Use preparative TLC to isolate impurities, followed by high-resolution MS and 2D NMR (e.g., HSQC, HMBC) for structural elucidation. highlights impurity standards for analogous carbamates, suggesting similar workflows .

Basic: What solvent systems are compatible with this compound for reaction optimization?

Methodological Answer:

  • Polar Protic Solvents (e.g., methanol):
    Suitable for reductions or hydrolytic reactions but may promote Boc-deprotection.
  • Halogenated Solvents (e.g., DCM):
    Ideal for maintaining carbamate stability during reactions at low temperatures .
  • Aprotic Solvents (e.g., THF):
    Use for Grignard or organometallic reactions. Pre-dry solvents over molecular sieves to prevent hydrolysis.

Advanced: How to design a stability-indicating assay for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV/ELSD. Monitor for hydrolysis products (e.g., free amine) or dimerization.
  • Photostability:
    Expose to UV light (ICH Q1B guidelines) and assess changes using diode-array detection. Fluorinated aromatics may exhibit unique photodegradation pathways .

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